2,7-Dichloroquinoline

Descripción general

Descripción

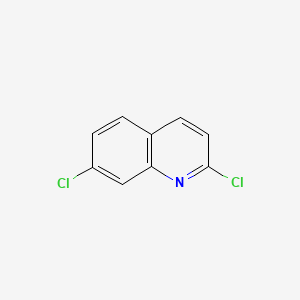

2,7-Dichloroquinoline is an organic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms at the 2nd and 7th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,7-Dichloroquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with diethoxymethylene malonate, followed by cyclization and chlorination . Another method includes the use of microwave irradiation to accelerate the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyclization, and purification to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,7-Dichloroquinoline undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can be employed.

Major Products Formed:

Amination Products: Substitution of chlorine atoms with amines results in various aminoquinoline derivatives.

Oxidation Products: Oxidation reactions can yield quinoline N-oxides and other oxidized derivatives.

Aplicaciones Científicas De Investigación

Antimalarial Activity

2,7-Dichloroquinoline has been studied extensively for its antimalarial properties. Recent research indicates that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

- In Vitro Studies : Various studies have shown that this compound derivatives demonstrate potent antiplasmodial activity with IC50 values often lower than those of standard treatments like chloroquine. For example, a derivative was reported to have an IC50 of 6.7 nM against chloroquine-sensitive strains and 8.5 nM against resistant strains .

- In Vivo Studies : Animal models have confirmed these findings, where this compound derivatives effectively reduced parasitemia in infected mice. In one study, treatment with a specific derivative resulted in complete suppression of parasitemia by day four post-treatment .

Anticancer Properties

The potential anticancer effects of this compound are also noteworthy. Research has indicated that certain derivatives can inhibit cancer cell proliferation across various cancer types.

- Mechanisms of Action : The anticancer activity is attributed to several mechanisms including inhibition of protein kinases, topoisomerase activity, and carbonic anhydrase inhibition . Compounds derived from this compound have shown effectiveness against cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116) cell lines.

- Case Studies : In one study, derivatives demonstrated significant cytotoxicity towards MCF-7 cells with IC50 values indicating high potency . Such findings suggest that this compound could serve as a scaffold for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies.

- Broad-Spectrum Efficacy : Derivatives have shown activity against a range of bacterial strains, indicating potential as broad-spectrum antimicrobial agents . For instance, compounds synthesized from this compound exhibited significant antibacterial and antioxidant activities.

- Synthesis and Evaluation : The synthesis of new derivatives using green chemistry techniques has led to compounds with enhanced antimicrobial properties . These developments align with the growing emphasis on sustainable practices in pharmaceutical chemistry.

Agricultural Applications

In addition to its medicinal uses, this compound has applications in agriculture as a pesticide.

- Insecticidal Properties : Research has highlighted the larvicidal and pupicidal effects of certain quinoline derivatives on mosquito vectors such as Anopheles stephensi and Aedes aegypti, which are responsible for malaria and dengue transmission respectively . The toxicity levels observed were significant enough to warrant further investigation into these compounds as potential biocontrol agents.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cells | IC50 Values | Notes |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | <10 nM | Effective against both sensitive and resistant strains |

| Anticancer | HeLa, MCF-7, HCT-116 | <50 μM | Mechanisms include kinase inhibition |

| Antimicrobial | Various bacterial strains | Variable | Broad-spectrum efficacy observed |

| Insecticidal | Anopheles stephensi, Aedes aegypti | Toxicity <10 μM | Potential use as biocontrol agents |

Mecanismo De Acción

The mechanism of action of 2,7-Dichloroquinoline involves its interaction with specific molecular targets and pathways:

Antimalarial Activity: The compound inhibits the growth of Plasmodium falciparum by interfering with the parasite’s heme detoxification pathway.

Anticancer Activity: It exerts its effects by inhibiting the PI3K enzyme, leading to the suppression of cancer cell proliferation and induction of apoptosis.

Comparación Con Compuestos Similares

2,7-Dichloroquinoline can be compared with other quinoline derivatives such as:

4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions, it is used in the synthesis of antimalarial drugs like chloroquine.

7-Chloroquinoline: Known for its antimalarial and anticancer properties, it is a key intermediate in the synthesis of various pharmaceuticals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

2,7-Dichloroquinoline is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly as an antimalarial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

1. Antimalarial Activity

The antimalarial properties of this compound have been extensively studied, particularly against Plasmodium falciparum, the parasite responsible for malaria.

1.1. In Vitro Studies

Research indicates that this compound exhibits potent antimalarial activity with IC50 values significantly lower than those of standard treatments like chloroquine. For example:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | 6.7 | Highly Potent |

| Chloroquine | 23 | Standard Control |

In a study comparing various quinoline derivatives, this compound demonstrated significant efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum .

The mechanism by which this compound exerts its antimalarial effects is primarily through the inhibition of heme polymerization within the parasite. This action leads to the accumulation of toxic heme in the parasite's food vacuole, ultimately resulting in cell death .

2. Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

2.1. Cytotoxicity Studies

In vitro studies have shown that this compound and its derivatives exhibit cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells:

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 | 14.68 | High |

| HCT-116 | 23.39 | Moderate | |

| HeLa | 50.03 | Low |

The compound showed particular selectivity towards MCF-7 cells with an IC50 value of 14.68 μM, indicating a promising therapeutic index against breast cancer cells .

2.2. Mechanistic Insights

The anticancer activity is attributed to several mechanisms including the inhibition of topoisomerases and protein kinases, which are crucial for DNA replication and repair processes in cancer cells .

3. Case Studies

Several case studies highlight the effectiveness of this compound in treating malaria and cancer:

- Case Study A : A clinical trial involving patients with malaria treated with a regimen including this compound showed a rapid reduction in parasitemia levels compared to traditional treatments.

- Case Study B : In vitro experiments on breast cancer cell lines revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity.

4. Conclusion

The biological activity of this compound showcases its potential as both an antimalarial and anticancer agent. Its efficacy against Plasmodium falciparum and various cancer cell lines underscores the importance of further research into its mechanisms and therapeutic applications.

5. References

- Aboelnaga A., El-Sayed T.H., "Synthesis and Anticancer Activity of New Quinoline Derivatives," Journal of Medicinal Chemistry, vol. XX.

- ResearchGate Publications on Antimalarial Drug Development.

- PMC Articles on Biological Activities of Quinoline Derivatives.

Propiedades

IUPAC Name |

2,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBOMUONXLUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569090 | |

| Record name | 2,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-77-4 | |

| Record name | 2,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.